
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 1 and 4, and a phenyl group attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone typically involves the reaction of 1,4-dimethoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the benzoyl chloride acts as the acylating agent, and the aluminum chloride facilitates the formation of the acylium ion, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds.
作用機序
The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interaction with biological molecules. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(1,4-Dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a phenyl group.
(1,4-Dimethoxynaphthalen-2-yl)(4-methoxyphenyl)methanone: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the naphthalene ring and the presence of a phenyl group attached to the carbonyl carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
137789-68-5 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC名 |
(1,4-dimethoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O3/c1-21-17-12-16(18(20)13-8-4-3-5-9-13)19(22-2)15-11-7-6-10-14(15)17/h3-12H,1-2H3 |
InChIキー |
NZAYSZKRXFLABJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
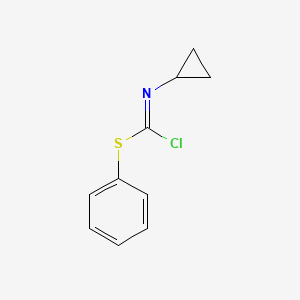

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
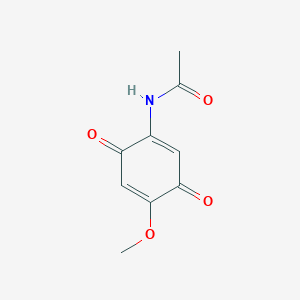
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)

![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
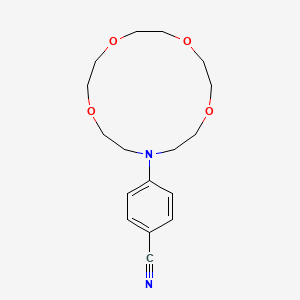
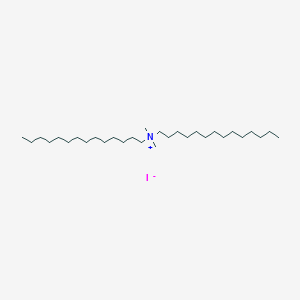
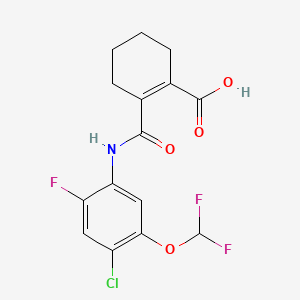
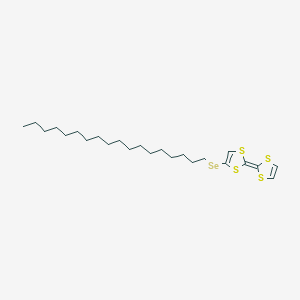
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
